molecular formula C12H14N4O3 B2396882 ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 956545-63-4

ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2396882
CAS No.: 956545-63-4
M. Wt: 262.269
InChI Key: HWSDKVLJYSBQQV-UHFFFAOYSA-N
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Description

Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a pyridazinyl group, a hydroxy group, and an ethyl ester group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with ethyl chloroformate to form the ethyl ester derivative. This intermediate is then reacted with 6-hydroxy-3-pyridazine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyridazinyl ring can be reduced to form a dihydropyridazine derivative.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of amide or thioester derivatives.

Scientific Research Applications

Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:

    Ethyl 1-(6-hydroxy-3-pyridazinyl)-3-methyl-1H-pyrazole-4-carboxylate: Differing by the presence of a single methyl group, this compound may exhibit different reactivity and biological activity.

    Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide: The amide derivative may have different solubility and stability properties.

    Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-thioester: The thioester derivative may show different reactivity in substitution reactions.

Properties

IUPAC Name

ethyl 3,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-4-19-12(18)11-7(2)15-16(8(11)3)9-5-6-10(17)14-13-9/h5-6H,4H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSDKVLJYSBQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NNC(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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